molecular formula C15H11ClO3 B12224706 (2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid CAS No. 73980-35-5

(2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid

Cat. No.: B12224706
CAS No.: 73980-35-5
M. Wt: 274.70 g/mol
InChI Key: SUNFGEUEMIMDMJ-XCVCLJGOSA-N
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Description

2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)-, also known as (E)-3-(4-(4-chlorophenoxy)phenyl)acrylic acid, is an organic compound with the molecular formula C15H11ClO3. This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- typically involves the reaction of 4-chlorophenol with 4-bromophenylacetic acid under basic conditions to form the intermediate 4-(4-chlorophenoxy)phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, (E)-3-(4-(4-chlorophenoxy)phenyl)acrylic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include 4-chlorophenol, 4-bromophenylacetic acid, and phosphonium ylides. The reactions are typically carried out in solvents such as dichloromethane or toluene under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, saturated derivatives, and various substituted phenoxy derivatives .

Scientific Research Applications

2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- involves its interaction with specific molecular targets and pathways. The chlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can undergo conjugation reactions, forming covalent bonds with target proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- is unique due to the presence of both the chlorophenoxy and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

73980-35-5

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

(E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H11ClO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-10H,(H,17,18)/b10-3+

InChI Key

SUNFGEUEMIMDMJ-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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